Ethyl 2-bromo-6-fluoro-3-methoxybenzoate
Description
Ethyl 2-bromo-6-fluoro-3-methoxybenzoate is a substituted benzoate ester with the molecular formula C₁₀H₁₀BrFO₃. Its structure features a bromine atom at the 2-position, a fluorine atom at the 6-position, and a methoxy group at the 3-position of the aromatic ring, with an ethyl ester at the carboxylate position. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its electron-withdrawing substituents (Br, F) and reactive ester group, which facilitate further derivatization .
Properties
Molecular Formula |
C10H10BrFO3 |
|---|---|
Molecular Weight |
277.09 g/mol |
IUPAC Name |
ethyl 2-bromo-6-fluoro-3-methoxybenzoate |
InChI |
InChI=1S/C10H10BrFO3/c1-3-15-10(13)8-6(12)4-5-7(14-2)9(8)11/h4-5H,3H2,1-2H3 |
InChI Key |
JSCMIKHPGSYGKC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1Br)OC)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromo-6-fluoro-3-methoxybenzoate typically involves the esterification of 2-bromo-6-fluoro-3-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-6-fluoro-3-methoxybenzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Reduction: Formation of 2-bromo-6-fluoro-3-methoxybenzyl alcohol.
Oxidation: Formation of 2-bromo-6-fluoro-3-hydroxybenzoate.
Scientific Research Applications
Ethyl 2-bromo-6-fluoro-3-methoxybenzoate is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-6-fluoro-3-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The methoxy group may also play a role in modulating the compound’s reactivity and stability .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Reactivity and Stability
- Electron-Withdrawing Effects: The bromine and fluorine substituents in this compound deactivate the aromatic ring, making it less reactive toward electrophilic substitution compared to analogs like Methyl 6-amino-2-bromo-3-methoxybenzoate, where the amino group strongly activates the ring .
- Ester Group Reactivity : The ethyl ester group allows for hydrolysis or transesterification reactions, whereas the tert-butyl analog (Tert-butyl 2-bromo-6-fluoro-3-methoxybenzoate) offers enhanced steric hindrance, slowing such reactions .
Physicochemical Properties
- Solubility : The tert-butyl analog’s bulkier ester group likely reduces solubility in polar solvents compared to the ethyl variant .
- Polarity : Methoxy groups (in this compound) increase polarity compared to methyl-substituted analogs (e.g., Ethyl 2-chloro-6-fluoro-3-methylbenzoate), affecting chromatographic behavior .
Research and Application Insights
- Pharmaceutical Intermediates : this compound’s balanced reactivity makes it a preferred intermediate for synthesizing fluorinated drug candidates, whereas the tert-butyl variant is niche for specialized crystallography studies .
- Synthetic Flexibility: The amino-substituted analog (Methyl 6-amino-2-bromo-3-methoxybenzoate) is pivotal in constructing heterocycles for kinase inhibitors, leveraging its activating amino group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
